

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid

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Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)boronic acid

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Introduction

(4-Bromo-3-methylphenyl)boronic acid is an organoboron compound that has emerged as a vital building block in modern organic synthesis and medicinal chemistry. Characterized by a phenyl ring substituted with a bromine atom, a methyl group, and a boronic acid functional group ($-B(OH)_2$), this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its versatile structure allows for the strategic introduction of the 4-bromo-3-methylphenyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The presence of the boronic acid group enables its participation in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in synthetic chemistry.^[1] Furthermore, the bromine substituent serves as a handle for subsequent functionalization, enhancing its synthetic potential.^[1]

Chemical and Physical Properties

(4-Bromo-3-methylphenyl)boronic acid is typically a white to off-white solid at room temperature.^[1] It is soluble in polar organic solvents such as methanol and ethanol, but shows limited solubility in water.^[1] The key physicochemical properties are summarized in the table below for quick reference.

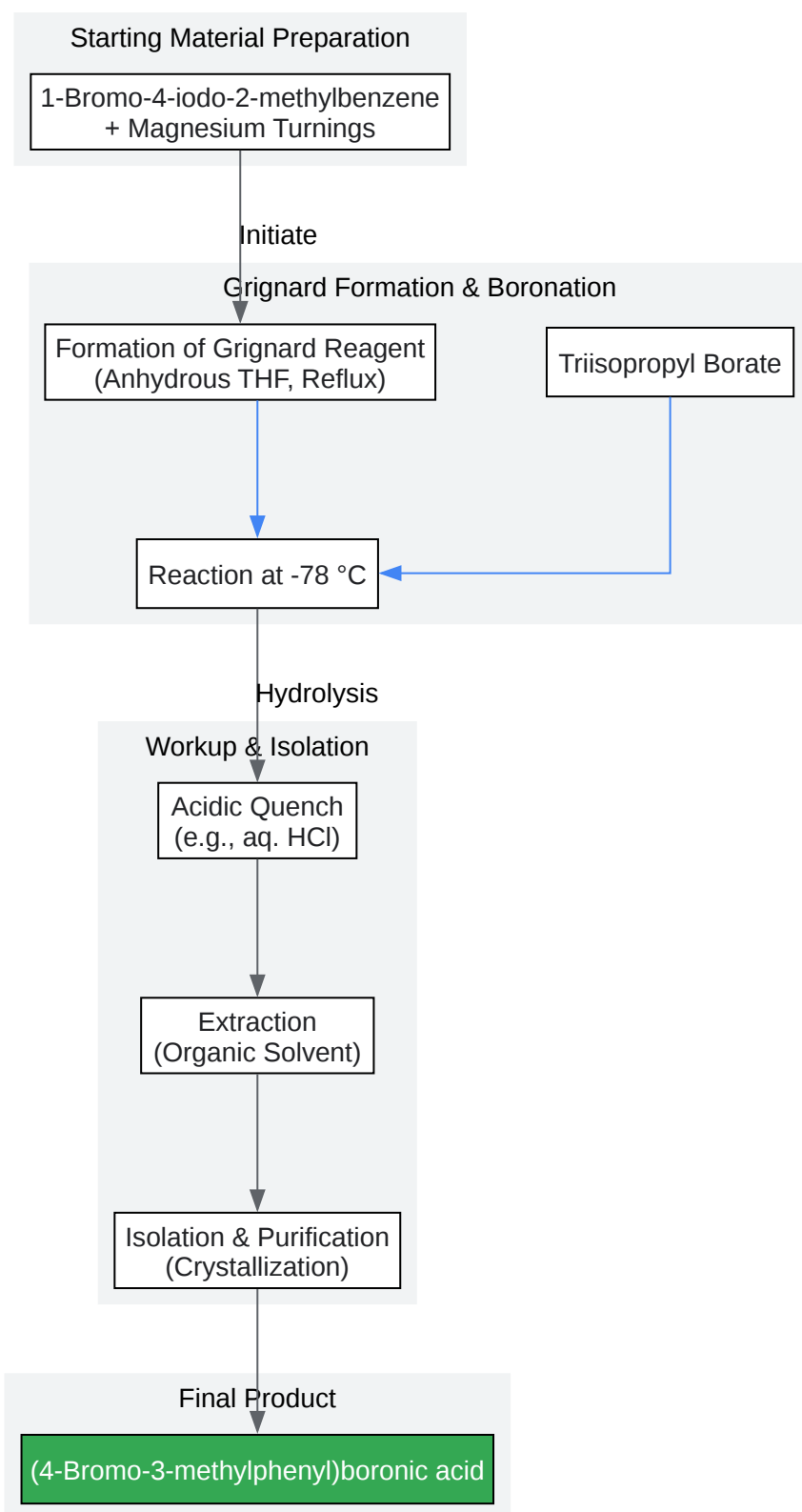
Property	Value	Reference
CAS Number	221006-67-3	[1][2]
Molecular Formula	C ₇ H ₈ BBrO ₂	[1][2][3]
Molecular Weight	214.85 g/mol	[2][4][5]
IUPAC Name	(4-bromo-3-methylphenyl)boronic acid	[2]
Melting Point	>250 °C	[4]
Boiling Point	336.1 ± 52.0 °C at 760 mmHg	[4][5]
SMILES	B(O)(O)C1=CC(C)=C(Br)C=C1	[1]
InChI Key	WATLRNVCMDWRNM-UHFFFAOYSA-N	[1][2]
Appearance	White to off-white solid	[1]
Storage Conditions	2-8°C, under inert atmosphere	[5][6]

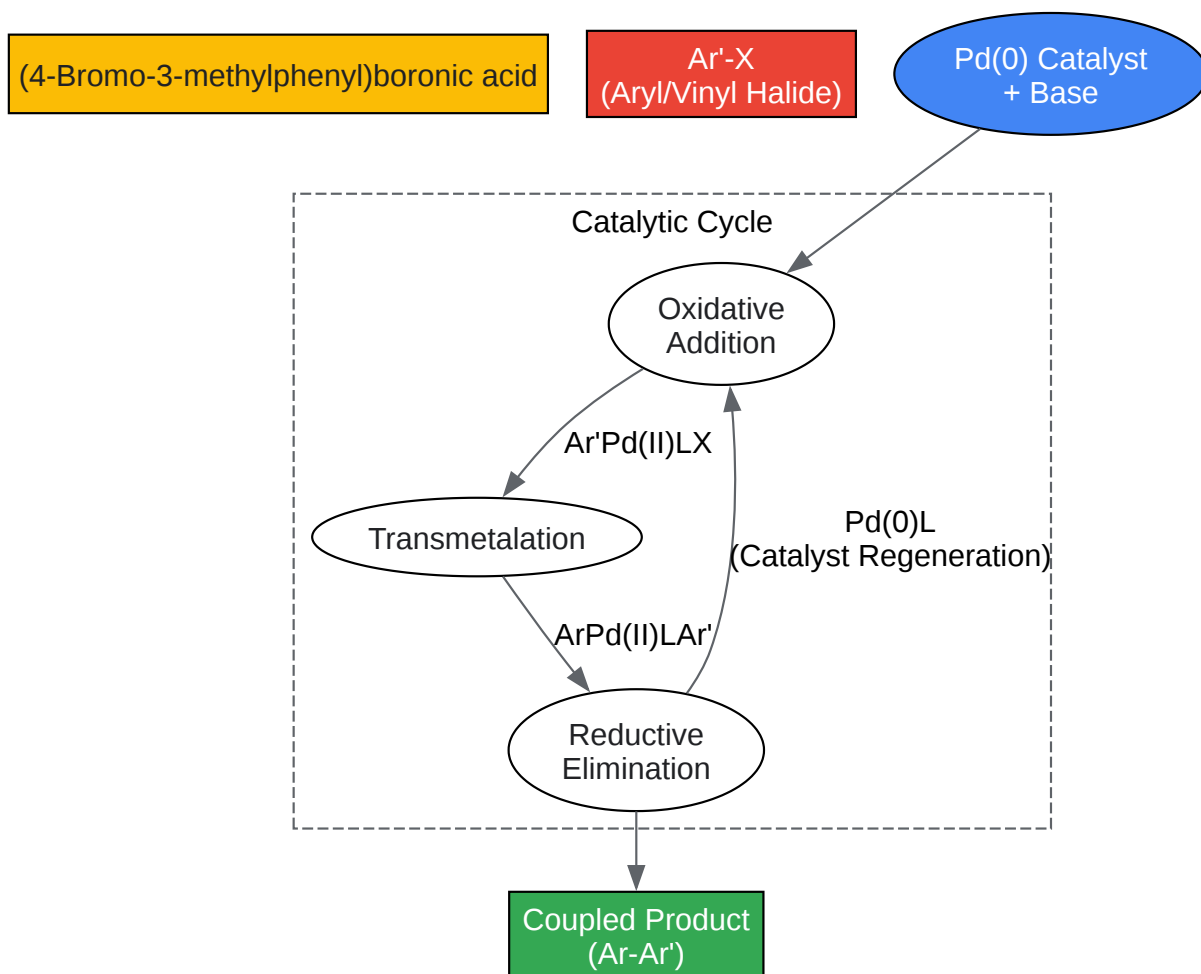
Synthesis and Experimental Protocols

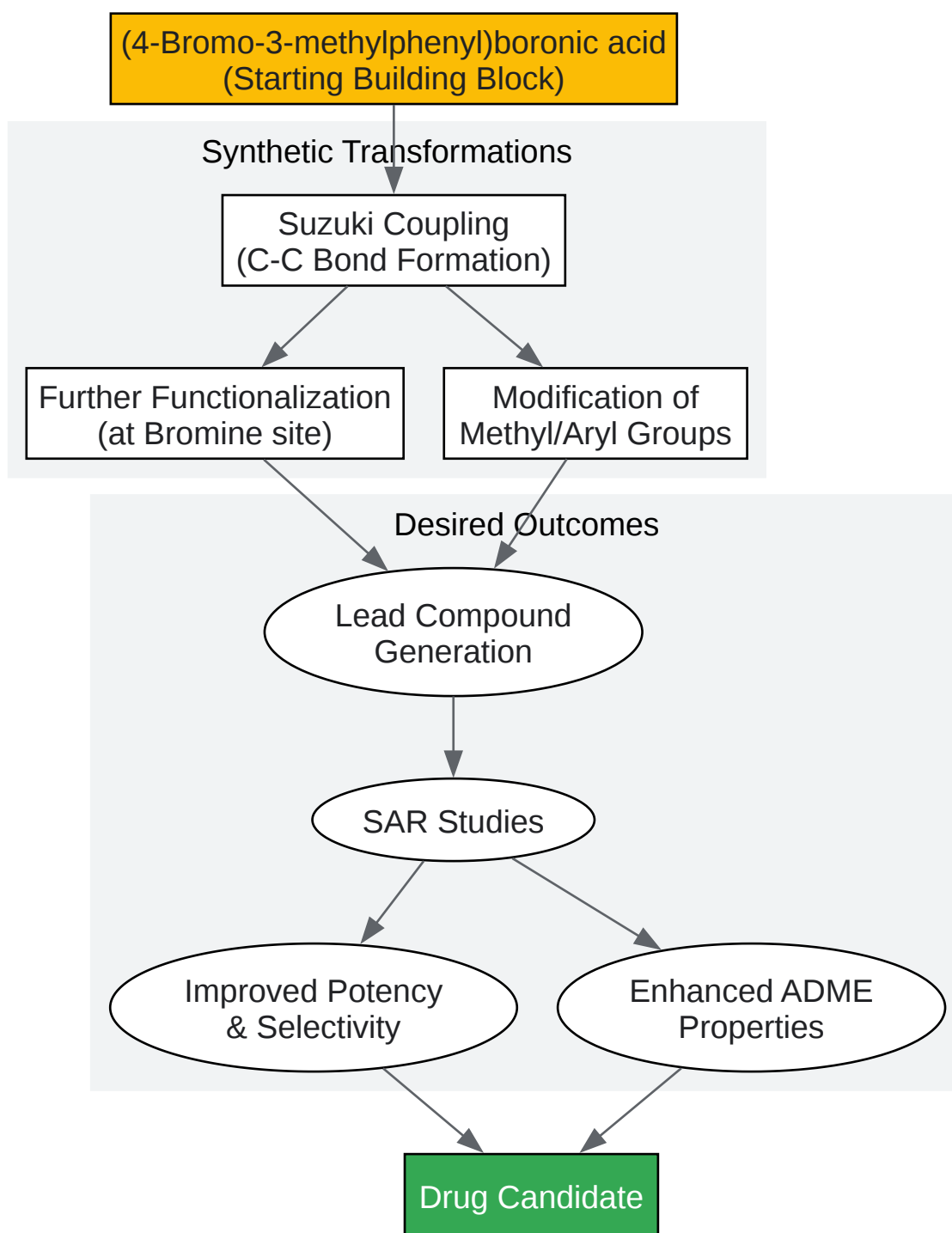
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is adaptable for the preparation of **(4-Bromo-3-methylphenyl)boronic acid** from its corresponding aryl bromide.

Logical Workflow for Synthesis

The diagram below illustrates the general workflow for synthesizing **(4-Bromo-3-methylphenyl)boronic acid** from 1-bromo-4-iodo-2-methylbenzene, a common precursor, via a Grignard reaction pathway.







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